Loperamide(1+)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H34ClN2O2+ |
|---|---|
Molecular Weight |
478 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-ium-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide |
InChI |
InChI=1S/C29H33ClN2O2/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32-20-17-28(34,18-21-32)23-13-15-26(30)16-14-23/h3-16,34H,17-22H2,1-2H3/p+1 |
InChI Key |
RDOIQAHITMMDAJ-UHFFFAOYSA-O |
SMILES |
CN(C)C(=O)C(CC[NH+]1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CN(C)C(=O)C(CC[NH+]1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Synthesis of Loperamide 1+
Stereoselective Synthesis of Loperamide(1+) and Related Chiral Intermediates
The production of single enantiomers of drug intermediates is a critical aspect of modern pharmaceutical manufacturing, as different enantiomers of a chiral drug can have varying pharmacological and toxicological profiles core.ac.uk. Methodologies for producing single enantiomers often rely on biocatalysis or chemical synthesis, where enzyme-catalyzed reactions are noted for their high enantioselectivity and regioselectivity under mild conditions core.ac.uk.
However, the Loperamide (B1203769) molecule itself is achiral, meaning it does not have a non-superimposable mirror image. Consequently, stereoselective synthesis is not a requirement for its production. The synthesis of its core structure does not generate chiral centers that would necessitate separation or asymmetric synthesis. While the principles of stereoselective synthesis are paramount for many pharmaceuticals, the focus in Loperamide(1+) synthesis lies in other areas such as yield optimization and process efficiency. Should chiral derivatives of Loperamide be designed for research purposes, biocatalytic processes could be employed to create the necessary chiral intermediates with high optical purity core.ac.uk.
Development of High-Yield Synthetic Routes for Loperamide and Analogs
The synthesis of Loperamide relies on the assembly of two key molecular fragments. The classical synthesis approach utilizes specific starting materials to build these fragments, which are then combined in the final step wikipedia.orgchemicalbook.com.
One primary fragment is 4-(4-chlorophenyl)-4-hydroxypiperidine . Its synthesis can begin from 1-benzylpiperidine-4-one, which is itself formed through a Dieckmann condensation of N-benzyl-N,N-bis-(β-carboethoxyethyl)amine chemicalbook.com. The other key intermediate is an activated form of a diphenylbutyric acid moiety. This is often prepared from α,α-diphenyl-γ-butyrolactone (also known as 3,3-diphenyldihydrofuran-2(3H)-one) nih.govwikipedia.org. The lactone is synthesized from diphenylacetic acid ethyl ester and ethylene (B1197577) oxide chemicalbook.com. Alternative routes utilize 4-bromo-2,2-diphenylbutanenitrile as a key starting material for alkylating the piperidine (B6355638) derivative nih.govnih.gov.
Table 1: Key Starting Materials in Loperamide(1+) Synthesis
| Starting Material | Role in Synthesis | Reference |
|---|---|---|
| 3,3-Diphenyldihydrofuran-2(3H)-one | Precursor to the diphenylbutanamide side chain | nih.govwikipedia.org |
| 4-(4-Chlorophenyl)-4-hydroxypiperidine | The core piperidine structure | nih.govchemicalbook.com |
| 4-Bromo-2,2-diphenylbutanenitrile | Alkylating agent for the piperidine nitrogen | nih.govnih.gov |
| Diphenylacetic acid ethyl ester | Initial material for the diphenylbutanamide side chain | chemicalbook.com |
| 1-Benzylpiperidine-4-one | Precursor to the 4-aryl-4-hydroxypiperidine core | chemicalbook.com |
For laboratory-scale synthesis, key intermediates are often purchased directly. However, for large-scale production, it is more economical to produce these intermediates from less expensive raw materials wikipedia.org. The final condensation step in Loperamide synthesis involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with a reactive diphenylbutanamide precursor chemicalbook.com. A common industrial method for this reaction involves using N,N-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide as the alkylating agent in a solvent like 4-methyl-2-pentanone (B128772) (MIBK) at high temperatures (120°C) for extended periods (over 15 hours) google.comchemicalbook.com. This approach, while effective, involves harsh conditions and solvents with notable environmental and safety concerns google.com.
Synthesis of Radiolabeled Loperamide(1+) and its Derivatives for Research Probes
Radiolabeled compounds are essential tools in pharmaceutical research, allowing scientists to study the absorption, distribution, metabolism, and excretion (ADME) of a drug moravek.comeurofins.com. The synthesis of radiolabeled Loperamide(1+) has been developed to create probes for research, particularly for positron emission tomography (PET) imaging studies of P-glycoprotein (P-gp) function nih.gov.
A high-yield route has been established for synthesizing [¹¹C]N-desmethyl-loperamide and its parent compound, [¹¹C]loperamide nih.gov. The synthesis involves preparing a suitable amide precursor. The radiolabeling is then achieved through an N-[¹¹C]methylation reaction using [¹¹C]methyl triflate ([¹¹C]CH₃OTf) as the radiolabeling agent. The final products are isolated using high-performance liquid chromatography (HPLC) combined with solid-phase extraction (SPE). This method yields [¹¹C]loperamide with a radiochemical yield of 10-15% and a high specific activity of 370-740 GBq/µmol, making it suitable for in vivo imaging studies nih.gov.
Table 2: Radiolabeling of Loperamide(1+)
| Radiolabeled Compound | Isotope | Labeling Agent | Radiochemical Yield | Reference |
|---|---|---|---|---|
| [¹¹C]Loperamide | Carbon-11 | [¹¹C]CH₃OTf | 10-15% | nih.gov |
| [¹¹C]N-Desmethyl-loperamide | Carbon-11 | [¹¹C]CH₃OTf | 20-30% | nih.gov |
Design and Synthesis of Novel Loperamide(1+) Derivatives and Analogues for Mechanistic Studies
To investigate the structure-activity relationships and explore new therapeutic potentials, researchers have designed and synthesized a variety of novel Loperamide analogs researchgate.netclockss.org. These studies involve systematically modifying different parts of the Loperamide scaffold to observe how these changes affect biological activity, such as µ-opioid receptor (MOR) agonism or other cellular effects researchgate.netclockss.org.
One line of research has focused on creating analogs with modified phenylpiperidine scaffolds to develop potential MOR agonists nih.govnih.gov. For example, analogs have been synthesized where the N,N-dimethylbutanamide side chain is altered or where a second 4-phenylpiperidine (B165713) scaffold is introduced nih.gov. Another study involved synthesizing a series of derivatives where the 4-aryl group on the piperidine ring was changed and the N-substituent was altered to assess their antiproliferative effects against human colon tumor cells clockss.org. These synthetic efforts provide crucial tools for understanding the molecular pharmacology of Loperamide and for the discovery of new compounds with potentially different activities clockss.orgnih.gov.
Table 3: Examples of Synthesized Loperamide(1+) Analogues
| Analogue/Derivative | Structural Modification | Purpose of Synthesis | Reference |
|---|---|---|---|
| Compound 5 | Contains two 4-phenylpiperidine scaffolds | Potential µ-opioid receptor (MOR) agonist | nih.govresearchgate.net |
| Compound 6 | Fluorophenyl substitution on piperidine ring | Potential MOR agonist | nih.govresearchgate.net |
| N-Propyl-4-(4-chlorophenyl)-4-piperidinol | Alteration of the N-substituent on the piperidine backbone | Study of antiproliferative effects | clockss.org |
Green Chemistry Approaches in Loperamide(1+) Synthesis Research
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances, a principle of growing importance in the pharmaceutical industry rsc.orgmdpi.com. In the context of Loperamide synthesis, research has been conducted to replace traditional, often hazardous, organic solvents with more environmentally benign alternatives google.com.
One significant green chemistry approach involves the use of glycerol (B35011) formal as an inert solvent for the synthesis of Loperamide google.comgoogle.com. This solvent is considered less toxic than solvents like MIBK, toluene (B28343), or DMF, which have been used in classical synthesis routes google.com. The use of glycerol formal offers several advantages: the reaction can be carried out at a significantly lower temperature (60°C compared to 120°C in MIBK) and in a much shorter time (2 hours versus over 15 hours). This not only represents a more energy-efficient process but also enhances safety and reduces the environmental impact associated with volatile and toxic organic solvents google.comjddhs.com. This process optimization aligns with the core principles of green chemistry by improving efficiency while minimizing health and environmental hazards google.comrsc.org.
Molecular and Cellular Mechanisms of Action of Loperamide 1+
Opioid Receptor Pharmacology and Ligand Interactions
Loperamide(1+) exerts its primary effects through interactions with opioid receptors, particularly the mu-opioid receptor (MOR).
Loperamide(1+) is a potent agonist at the mu-opioid receptor (MOR) wikipedia.orgdrugbank.comnih.govabcam.comrndsystems.compatsnap.comtocris.comjove.comselleckchem.comrndsystems.comfrontiersin.orgfrontiersin.orgmdpi.comnih.govnih.gov. Its affinity for the MOR is high, with reported binding affinity (Ki) values typically in the low nanomolar range. For instance, Ki values of 3 nM nih.govabcam.comselleckchem.comrndsystems.com, 3.3 nM selleckchem.com, and 2 nM rndsystems.comtocris.comrndsystems.com have been documented for the cloned human mu-opioid receptor. Loperamide(1+) also stimulates guanosine-5'-O-(3-thio)triphosphate ([³⁵S]GTPγS) binding with an EC₅₀ of 56 nM and inhibits forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) accumulation with an IC₅₀ of 25 nM in cells transfected with the human mu-opioid receptor, further confirming its agonist activity nih.govselleckchem.com. This activation of MORs in the myenteric plexus of the gastrointestinal tract leads to a decrease in enteric nerve activity, reducing the tone of the longitudinal and circular smooth muscles of the intestinal wall wikipedia.orgdrugbank.compatsnap.comfrontiersin.orgfrontiersin.orgnih.gov. This mechanism increases intestinal transit time, allowing for greater absorption of water and electrolytes, thereby firming stools and reducing diarrhea drugbank.compatsnap.comjove.comed.ac.ukfrontiersin.org.
While loperamide(1+) exhibits high affinity for the mu-opioid receptor, its affinity for delta (δ) and kappa (κ) opioid receptors is considerably lower nih.govselleckchem.comrndsystems.commdpi.com. Reported binding affinity (Ki) values for the delta-opioid receptor are approximately 48 nM nih.govabcam.comrndsystems.comtocris.comselleckchem.comrndsystems.comguidetopharmacology.orgunife.it and for the kappa-opioid receptor are around 1156 nM nih.govabcam.comrndsystems.comtocris.comselleckchem.comrndsystems.com. This selectivity for the MOR over DOR and KOR contributes to its peripheral action and limited central nervous system effects at therapeutic doses wikipedia.orgdrugbank.comjove.comnih.goved.ac.uk.
Loperamide(1+) activates mu-opioid receptors located on enteric neurons within the myenteric plexus wikipedia.orgdrugbank.compatsnap.comfrontiersin.orgfrontiersin.org. This activation leads to the recruitment of G-protein receptor kinases and downstream molecular cascades that inhibit enteric nerve activity drugbank.com. Specifically, loperamide(1+) inhibits the release of excitatory neurotransmitters such as acetylcholine (B1216132) and prostaglandins (B1171923) from these neurons drugbank.compatsnap.comfrontiersin.orgfrontiersin.org. By reducing acetylcholine release, loperamide(1+) decreases the propulsive peristaltic activity of the smooth muscles of the intestinal wall, thereby slowing the passage of intestinal contents wikipedia.orgdrugbank.compatsnap.comfrontiersin.orgfrontiersin.orged.ac.ukfrontiersin.org. Furthermore, it enhances the absorption of water and electrolytes by inhibiting calmodulin drugbank.com and hyperpolarizes submucosal secretomotor neurons, promoting drier stools drugbank.com. These effects collectively contribute to the antidiarrheal action by reducing both motility and fluid secretion.
Ion Channel Modulation by Loperamide(1+)
Beyond its opioid receptor interactions, loperamide(1+) also modulates the activity of certain ion channels.
Loperamide(1+) has been shown to block a broad spectrum of neuronal high-voltage-activated (HVA) calcium channels rndsystems.comtocris.comuchile.clbio-techne.comsigmaaldrich.comphysiology.orgresearchgate.netnih.gov. In cultured hippocampal pyramidal neurons, loperamide(1+) reversibly blocked HVA calcium channel currents (IBa) in a concentration-dependent manner, with an IC₅₀ value of 2.5 ± 0.4 μM nih.gov. At a concentration of 50 μM, it could fully block IBa, a blockade comparable to that achieved with combined nifedipine, ω-conotoxin GVIA, and funnel web spider venom nih.gov. This blockade of calcium channels, which are crucial for neurotransmitter release and neuronal excitability, contributes to loperamide's inhibitory effects on neuronal activity drugbank.comrndsystems.comtocris.comuchile.clbio-techne.comsigmaaldrich.comphysiology.orgresearchgate.netnih.gov.
Loperamide(1+) also interacts with N-methyl-D-aspartate (NMDA) receptor-operated channels rndsystems.comtocris.combio-techne.comphysiology.orgresearchgate.netnih.gov. Studies have indicated that at higher concentrations, loperamide(1+) reduces calcium (Ca²⁺) flux through these channels rndsystems.comtocris.combio-techne.com. For instance, in cultured hippocampal pyramidal neurons, loperamide(1+) attenuated NMDA-evoked currents with an IC₅₀ of 73 μM nih.gov. The action of loperamide(1+) on NMDA receptor channels was found to be naloxone-insensitive and occurred at concentrations substantially lower than those required for NMDA receptor-operated channel blockade, suggesting a distinct mechanism from its opioid receptor activity nih.gov.
Preclinical Pharmacodynamics and Pharmacokinetics Research of Loperamide 1+ Non Human, Mechanistic Focus
Absorption and Distribution Studies in In Vitro and Animal Models
Loperamide (B1203769) exhibits a low oral bioavailability, typically reported to be less than 1% nih.govmedsafe.govt.nzdrugbank.com. This limited systemic exposure is a direct consequence of extensive first-pass metabolism occurring in both the liver and the gastrointestinal tract nih.govmedsafe.govt.nzdrugbank.com. Following oral administration of a capsule formulation, peak plasma concentrations of loperamide are generally observed within 4 to 5 hours nih.govdrugbank.comfda.gov.
In terms of distribution, loperamide is characterized by its high lipophilicity and a large volume of distribution, indicating a tendency to distribute widely into tissues nih.govdrugbank.com. Preclinical studies conducted in animal models, such as rats, have demonstrated a high affinity of loperamide for the gut wall, with a particular preference for binding to receptors located on the longitudinal muscle layer medsafe.govt.nzhres.ca. Furthermore, loperamide is recognized as a substrate for the P-glycoprotein (P-gp) efflux transporter, a mechanism that influences its distribution and cellular efflux medsafe.govt.nzfda.govhres.cawikipedia.orghpra.ienih.govresearchgate.net.
Metabolic Pathways and Cytochrome P450 Enzyme Systems
Loperamide undergoes significant biotransformation, primarily mediated by the cytochrome P450 (CYP) enzyme superfamily through oxidative N-demethylation pathways nih.govmedsafe.govt.nzdrugbank.comfda.govhres.cawikipedia.orghpra.ie.
The principal metabolic route for loperamide involves its conversion to N-desmethyl-loperamide. This transformation is predominantly catalyzed by two key CYP enzymes: CYP3A4 and CYP2C8 nih.govmedsafe.govt.nzdrugbank.comfda.govhres.cawikipedia.orghpra.ie. In vitro studies have provided evidence of the inhibitory effects of specific compounds on these enzymes. For example, inhibitors of CYP3A4, such as ketoconazole (B1673606), and inhibitors of CYP2C8, such as gemfibrozil, have been shown to significantly impede the N-demethylation of loperamide fda.govhpra.ieresearchgate.net. Specifically, ketoconazole has demonstrated potent inhibition of loperamide N-demethylation in in vitro assays, reducing the process by up to 90% fda.gov. Research utilizing radiolabeled loperamide ([11C]loperamide) in animal models has further elucidated the role of CYP3A4, identifying it as the primary enzyme responsible for loperamide demethylation. Inhibition of CYP3A4 in these studies led to an observed increase in the plasma and brain concentrations of the parent radiotracer nih.gov.
While CYP3A4 and CYP2C8 are the major enzymes involved in loperamide metabolism, other CYP enzymes, specifically CYP2B6 and CYP2D6, have been identified as contributing to a lesser extent in the N-demethylation of loperamide drugbank.comfda.govhres.cawikipedia.org.
The extensive first-pass metabolism of loperamide is a critical determinant of its pharmacokinetic profile. This process occurs predominantly in the liver, where the compound is extensively metabolized, conjugated, and subsequently excreted via the bile medsafe.govt.nzdrugbank.comhres.cahpra.ie. The molecular mechanisms underlying this first-pass effect are primarily driven by the activity of CYP3A4 and CYP2C8, which efficiently transform loperamide into its metabolites. This metabolic clearance significantly reduces the quantity of intact loperamide that enters the systemic circulation, thereby accounting for its low oral bioavailability nih.govmedsafe.govt.nzdrugbank.com.
Excretion Mechanisms and Pathways in Preclinical Models
The elimination of loperamide and its metabolites from the body primarily occurs through the feces nih.govmedsafe.govt.nzfda.govhres.ca. Following metabolic processing and conjugation within the liver, these compounds are secreted into the bile and subsequently eliminated via the gastrointestinal tract medsafe.govt.nzdrugbank.comhres.cahpra.ie. A minimal proportion of the absorbed dose is excreted unchanged in the urine drugbank.com.
Protein Binding Research: Interaction with Human Serum Albumin (HSA)
Loperamide exhibits a high degree of binding to plasma proteins, with approximately 95% to 97% of the drug reversibly bound to proteins, predominantly to human serum albumin (HSA) nih.govmedsafe.govt.nzdrugbank.comfda.govhres.cawikipedia.orghpra.ienih.gov. Preclinical investigations employing a combination of in vitro techniques, including UV-Vis spectroscopy, spectrofluorometry, and molecular modeling, have explored the intricate interactions between loperamide and HSA walshmedicalmedia.comresearchgate.net. These studies have revealed that loperamide binding to HSA results in significant fluorescence quenching, primarily through a static quenching mechanism, and induces subtle conformational alterations in the HSA molecule walshmedicalmedia.comresearchgate.net. Molecular modeling data further suggests that loperamide preferentially binds to site I (subdomain IIA) of HSA, with hydrophobic interactions identified as the principal forces contributing to the stability of the loperamide-HSA complex walshmedicalmedia.comresearchgate.net.
Data Tables:
Table 1: Key Preclinical Pharmacokinetic Parameters of Loperamide
| Parameter | Value(s) | Source(s) |
| Bioavailability | <1% to 0.3% | nih.govmedsafe.govt.nzdrugbank.com |
| Peak Plasma Time (Capsule) | 4-5 hours | nih.govdrugbank.comfda.gov |
| Elimination Half-Life | 7-19 hours (range: 9.1-14.4 hours) | nih.govdrugbank.comfda.gov |
| Plasma Protein Binding | ~95-97% (mainly to albumin) | nih.govmedsafe.govt.nzdrugbank.comfda.govhres.cawikipedia.orghpra.ienih.gov |
| Major Metabolizing Enzymes | CYP3A4, CYP2C8 | nih.govmedsafe.govt.nzdrugbank.comfda.govhres.cawikipedia.orghpra.ie |
| Minor Metabolizing Enzymes | CYP2B6, CYP2D6 | drugbank.comfda.govhres.cawikipedia.org |
Computational and Theoretical Studies of Loperamide 1+
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking simulations are pivotal in elucidating the binding modes of Loperamide(1+) with its primary targets, the μ- and δ-opioid receptors, as well as off-target interactions, such as with the hERG potassium channel.
Automated docking studies using software like AutoDock have been employed to investigate the interaction of loperamide (B1203769) with human μ- and δ-opioid receptors. These simulations have revealed that while the arylpiperidine moiety of loperamide docks similarly in both receptor subtypes, the selectivity for the μ-opioid receptor can be attributed to the differential accommodation of its two phenyl groups within two lipophilic pockets of the receptors nih.gov. This structural insight helps to explain the compound's higher affinity for the μ-opioid receptor at a molecular level.
Furthermore, molecular docking has been instrumental in understanding the cardiotoxic effects associated with high doses of loperamide, which are primarily due to the blockade of the human ether-a-go-go-related gene (hERG) cardiac K+ channel. Docking studies using the cryo-EM structure of the hERG channel have provided a basis for understanding the interactions of loperamide and its major metabolite, N-desmethyl loperamide, with the channel. These simulations help to explain the difference in hERG channel blocking affinities between the two compounds, highlighting the role of a single methyl group in these interactions youtube.com.
Table 1: Summary of Molecular Docking Studies of Loperamide(1+)
| Receptor/Channel | Key Findings from Docking Simulations | Significance |
| μ-Opioid Receptor | Differential accommodation of the two phenyl groups in lipophilic pockets compared to the δ-opioid receptor, explaining its selectivity. | Provides a structural basis for the higher affinity of loperamide for the μ-opioid receptor. |
| δ-Opioid Receptor | Similar docking of the arylpiperidine moiety as in the μ-opioid receptor, but with less favorable accommodation of the phenyl groups. | Explains the lower affinity of loperamide for the δ-opioid receptor. |
| hERG K+ Channel | Identification of key interactions within the channel pore, explaining the mechanism of channel blockade. | Elucidates the molecular basis of loperamide's cardiotoxicity at high concentrations. |
| P-glycoprotein (P-gp) | Loperamide is a known substrate for this efflux pump, and docking studies can help visualize potential binding interactions within the transporter. | Provides insight into the mechanism that limits the central nervous system penetration of loperamide. |
Molecular Dynamics Simulations to Elucidate Conformational Changes and Binding Stability
Molecular dynamics (MD) simulations offer a dynamic perspective on the binding of Loperamide(1+) to its targets, revealing information about conformational changes and the stability of the ligand-receptor complex over time.
MD simulations have been utilized to study the interaction of loperamide with human serum albumin (HSA), a key transport protein. These simulations, in conjunction with experimental methods, have shown that the binding of loperamide induces slight conformational changes in HSA. The simulations further indicated that loperamide strongly binds to site I (subdomain IIA) of HSA, with hydrophobic interactions being the primary forces stabilizing the complex. By monitoring the root-mean-square fluctuation (RMSF) of the Cα atoms in HSA, MD trajectories can characterize the dynamic behavior and structural stability of the protein upon loperamide binding uchicago.edu.
The physical stability of amorphous loperamide has also been investigated. Such studies are crucial for understanding the solid-state properties of the drug. It was found that loperamide has good glass-forming properties, making it less susceptible to crystallization in its amorphous state, which can be important for its formulation and bioavailability nih.gov.
Table 2: Key Parameters from Molecular Dynamics Simulations of Loperamide(1+)-HSA Interaction
| Parameter | Observation | Implication |
| Binding Site | Site I (subdomain IIA) of Human Serum Albumin (HSA) | Indicates a specific and strong interaction with the transport protein. |
| Primary Driving Forces | Hydrophobic interactions | Highlights the importance of non-covalent interactions in the stability of the Loperamide-HSA complex. |
| Conformational Change in HSA | Slight conformational changes induced upon binding. | Suggests that the overall structure of HSA is largely maintained while accommodating the loperamide molecule. |
| RMSF of Cα atoms | Monitored to assess the dynamic behavior and structural stability of the complex. | Provides a measure of the flexibility of different regions of the protein upon ligand binding. |
Quantitative Structure-Activity Relationship (QSAR) Analysis of Loperamide(1+) Analogues
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. While detailed QSAR studies specifically on Loperamide(1+) analogues are not extensively published, the principles of QSAR are highly relevant to the optimization of loperamide-like molecules.
QSAR studies on related phenylpiperidine structures have been conducted to understand the structural requirements for μ-opioid receptor agonism mdpi.com. Such studies typically involve generating a series of analogues with systematic modifications to the core loperamide structure. The biological activity of these analogues is then measured, and mathematical models are developed to relate variations in physicochemical properties (descriptors) to changes in activity.
Key structural features of loperamide that would be critical in a QSAR analysis include the 4-phenylpiperidine (B165713) scaffold, the tertiary amine, the hydroxyl group, and the diphenylbutanamide side chain. Descriptors that would likely be important in a QSAR model for loperamide analogues could include:
Hydrophobicity (LogP): To model the ability of the compound to cross membranes.
Electronic properties (e.g., Hammett constants): To describe the electronic influence of substituents on the phenyl rings.
Steric parameters (e.g., Taft steric parameters, molar refractivity): To quantify the size and shape of different parts of the molecule.
Topological indices: To represent the connectivity and branching of the molecular structure.
A hypothetical QSAR study on loperamide analogues would aim to build a predictive model to guide the synthesis of new compounds with improved affinity for the μ-opioid receptor and potentially reduced off-target effects.
In Silico Modeling for Predicting Pharmacological Effects and ADMET Characteristics
In silico models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the development process. For Loperamide(1+), these models are particularly useful for understanding its peripheral action and potential for toxicity.
A key characteristic of loperamide is its limited penetration of the blood-brain barrier (BBB), which is why it primarily acts on peripheral opioid receptors in the gut. This is largely due to it being a substrate of the efflux transporter P-glycoprotein (P-gp). In silico models can predict a compound's likelihood of being a P-gp substrate, which is a critical factor in its ADMET profile nih.govmdpi.com.
Various computational models can be used to predict the ADMET properties of Loperamide(1+). These predictions are based on its chemical structure and physicochemical properties.
Table 3: Predicted ADMET Characteristics of Loperamide(1+)
| ADMET Property | Predicted Characteristic | Rationale/Implication |
| Absorption | High intestinal absorption | Loperamide is effective when administered orally. |
| Distribution | Low blood-brain barrier penetration | Due to being a P-glycoprotein substrate, which actively removes it from the central nervous system. This is the basis for its peripheral selectivity. |
| Metabolism | Primarily metabolized by CYP3A4 and CYP2C8 in the liver. | N-demethylation is a major metabolic pathway. In silico models can predict potential sites of metabolism. |
| Excretion | Primarily excreted in the feces. | Consistent with its action in the gastrointestinal tract. |
| Toxicity | Potential for cardiotoxicity at high doses due to hERG channel blockade. | In silico models can predict the potential for hERG liability. |
Virtual Screening Approaches for Identification of Loperamide(1+)-Based Modulators
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Loperamide(1+), with its well-defined structure and known activity at the μ-opioid receptor, can serve as a template or starting point for virtual screening campaigns aimed at discovering novel modulators with similar or improved properties.
Ligand-based virtual screening approaches can utilize the known three-dimensional shape and pharmacophoric features of loperamide to identify other molecules in a database with similar characteristics. A pharmacophore model for a μ-opioid receptor agonist based on loperamide would likely include features such as a hydrophobic aromatic group, a positively ionizable amine, and a hydrogen bond acceptor.
Structure-based virtual screening, on the other hand, would involve docking a library of compounds into the crystal structure of the μ-opioid receptor. The binding poses and scores of the screened compounds would then be compared to those of loperamide to identify potential new hits.
Computational Validation of Ionophore Selection for Sensor Optimization
Computational methods are also employed in the development of analytical devices, such as ion-selective electrodes (ISEs) for the detection of specific compounds like loperamide. The selection of an appropriate ionophore is critical for the performance of an ISE.
A study on the development of a solid-contact potentiometric sensor for loperamide hydrochloride utilized computational chemistry to guide the selection of the ionophore. Molecular modeling and docking were used to examine the binding between loperamide and various potential ionophores, including cyclodextrin derivatives. The computational binding scores (binding energy) of the different ionophore-loperamide complexes were then correlated with the experimental performance of the sensors incorporating these ionophores bibliomed.org.
The results of this study demonstrated a strong correlation between the docking scores and the experimental Nernstian slope of the sensors. This indicates that computational methods can be a reliable and cost-effective tool for the rational selection of ionophores, thereby optimizing the development of potentiometric sensors for pharmaceutical analysis.
Table 4: Correlation of Computational and Experimental Data for Loperamide Sensor Ionophore Selection
| Ionophore | Computational Docking Score (Binding Energy) | Experimental Nernstian Slope (mV/decade) |
| Carboxymethyl-β-cyclodextrin | Strong correlation with experimental performance | 59.69 |
| Other Cyclodextrin Derivatives | Varied docking scores | Correlated with the respective sensor's performance |
This computational validation approach streamlines the optimization process by predicting the most promising ionophores before extensive experimental work is undertaken.
Advanced Analytical Methodologies for Loperamide 1+ Research
Chromatographic Techniques for Purity and Degradation Product Analysis
Chromatographic techniques are indispensable for separating, identifying, and quantifying Loperamide(1+) and its potential impurities or degradation products. These methods are vital for ensuring the purity and stability of pharmaceutical formulations.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analytical chemistry of Loperamide(1+), offering high resolution and sensitivity for both quantitative analysis and impurity profiling. Method development involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve efficient separation.
Several studies have reported the development and validation of RP-HPLC methods for Loperamide (B1203769) hydrochloride. For instance, a stability-indicating RP-HPLC method using a Zodiac C18 column (150 × 4.6 mm, 3 μm) with a mobile phase of Tetrabutylammonium hydrogen sulphate buffer and Acetonitrile (B52724) (70:30% v/v) was developed. The detection was performed at 220 nm with a flow rate of 1.00 ml/min, achieving a retention time of 3.65 minutes for Loperamide sphinxsai.com. Another study employed an Inertsil-ODS 3V, C18 column (100 × 4.6 mm, 5 µm) with a mobile phase consisting of acetonitrile, buffer, and 1M NaOH (390:610:0.5), with detection at 224 nm and a flow rate of 1.5 mL/min arcjournals.orgresearchgate.net. This method demonstrated linearity in the range of 0.1–0.3 µg/mL and good precision with a relative standard deviation (RSD) below 2% arcjournals.org. Validation parameters such as linearity, specificity, accuracy, and precision were evaluated, confirming the method's suitability for quality control sphinxsai.comarcjournals.orgresearchgate.netnih.gov.
For instance, a validated RP-HPLC method for the estimation of Loperamide hydrochloride in tablet dosage forms utilized a Novapak C18 column (150 mm x 4.6 mm, 5 μm) with acetonitrile and water (55:45% v/v) as the mobile phase, monitored at 226 nm with a flow rate of 1.5 ml/min. The calibration curve was linear in the concentration range of 0.2–4 μg/mL, with %RSD values for system and method precision below 1.03% and recovery between 98% and 101% journalgrid.com.
For the determination of Loperamide hydrochloride in the presence of its acid degradation products, a method using a ZORBAX Eclipse XDB C-18 column with a mobile phase of 0.1% sodium-octansulphonate, 0.05% triethylamine, and 0.1% ammonium (B1175870) hydroxide (B78521) in water:acetonitrile (45:55 v/v), adjusted to pH 3.2 with phosphoric acid, was reported. This method showed high sensitivity and linearity over the concentration range of 10 to 100 μg/mL researchgate.netrroij.com.
Table 1: Summary of HPLC Method Parameters for Loperamide(1+) Analysis
| Parameter | Method 1 sphinxsai.com | Method 2 arcjournals.orgresearchgate.net | Method 3 researchgate.netrroij.com | Method 4 journalgrid.com |
| Column | Zodiac C18 (150×4.6mm, 3μm) | Inertsil-ODS 3V, C18 (100×4.6 mm, 5µ) | ZORBAX Eclipse XDB C-18 | Novapak C18 (150 mm x 4.6 mm, 5 μm) |
| Mobile Phase | Tetrabutylammonium hydrogen sulphate buffer:Acetonitrile (70:30% v/v) | Acetonitrile: Buffer: 1M NaOH (390:610:0.5) | 0.1% Sodium-octansulphonate, 0.05% Triethylamine, 0.1% Ammonium hydroxide in water:acetonitrile (45:55 v/v), pH 3.2 | Acetonitrile: Water (55:45% v/v) |
| Flow Rate | 1.00 ml/min | 1.5 mL/min | Not specified | 1.5 ml/min |
| Detection Wavelength | 220 nm | 224 nm | Not specified (implied UV detection) | 226 nm |
| Injection Volume | Not specified | 10 μL | Not specified | 5 µL |
| Column Temperature | 35°C | 35°C | Not specified | Not specified |
| Retention Time | 3.65 min | Not specified | Not specified | Not specified |
| Linearity Range | 25 to 150 μg/ml | 0.1–0.3 µg/mL | 10 to 100 μg/mL | 0.2–4 μg/mL |
| Precision (%RSD) | < 1.0% (intra-day), < 1.0% (inter-day) | < 2% | Not specified | < 1.03% (method) |
| Accuracy (Recovery) | 99.5% | Not specified | Not specified | 98% to 101% |
Chiral Separation Techniques for Enantiomeric Purity Assessment
Loperamide itself is not a chiral molecule; however, research into its degradation products or potential stereoisomers might involve chiral separation techniques. While the primary literature does not extensively detail chiral separation of Loperamide itself, studies on related compounds or analytical method development may explore chiral stationary phases. One study indicated that Loperamide is effective when separated using CHIRALCEL® OJ-3R, CHIRALCEL® OD-RH, and CHIRALPACK® AD-3R columns, although it also noted that Loperamide is achiral and its isomers are not isolable at room temperature due to rapid conformational changes rroij.comresearchgate.netrroij.comcloudfront.net. This suggests that while direct chiral separation of Loperamide might not be standard, the exploration of chiral columns is relevant in the broader context of its analytical characterization, particularly when dealing with complex mixtures or potential stereoisomers of related compounds.
Spectroscopic Techniques for Structural Elucidation and Interaction Studies
Spectroscopic methods provide complementary information to chromatography, enabling the elucidation of Loperamide(1+) structure, quantification, and understanding of its interactions with other molecules or biological systems.
UV-Visible Spectrophotometry for Quantification and Interaction Analysis
UV-Visible spectrophotometry is a widely used, cost-effective technique for the quantitative analysis of Loperamide(1+). Loperamide hydrochloride exhibits maximum absorbance (λmax) in the UV region, typically around 220 nm or 259 nm, depending on the solvent system journalgrid.comijisrt.comslideshare.netkemdikbud.go.idnih.gov.
Several spectrophotometric methods have been developed for Loperamide hydrochloride. One method utilizes an oxidative coupling reaction with a phenothiazine (B1677639) reagent and potassium dichromate, producing a greenish-blue complex measured at 625 nm. This method demonstrated a linearity range from 0.8 to 40 µg/mL, with a limit of detection (LOD) of 0.339 µg/mL and a limit of quantitation (LOQ) of 1.131 µg/mL ekb.eg. Another approach involves ion-pair formation with reagents like bromothymol blue, bromophenol blue, or naphthol blue black B, with measurements at 414 nm, 415 nm, and 627 nm, respectively nih.gov. A method using rose Bengal reagent formed an ion-pair association complex measured at 568 nm, with a linearity range of 0.5–10 μg/L and LOD of 0.025 μg/L cabidigitallibrary.org.
Derivative spectrophotometry, specifically second-derivative analysis, has also been applied. This technique can measure the peak amplitude between 258 and 263 nm or peak height at 224 nm, offering improved sensitivity and specificity, especially for analyzing Loperamide in pharmaceutical formulations ijisrt.comnih.gov.
UV-Vis spectroscopy is also employed to study the interaction of Loperamide with biological molecules like human serum albumin (HSA). Studies have shown that the binding of Loperamide to HSA can cause a slight hypochromic effect, indicating specific interactions walshmedicalmedia.comwalshmedicalmedia.com.
Table 2: Summary of UV-Visible Spectrophotometric Methods for Loperamide(1+)
| Method Description | λmax (nm) | Linearity Range | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Oxidative coupling with phenothiazine reagent | 625 | 0.8–40 µg/mL | 0.339 | 1.131 | ekb.eg |
| Ion-pair with Bromothymol Blue (BTB) | 414 | 5–35 µg/mL | Not specified | Not specified | nih.gov |
| Ion-pair with Bromophenol Blue (BPB) | 415 | 5–30 µg/mL | Not specified | Not specified | nih.gov |
| Ion-pair with Naphthol Blue Black B (NBB) | 627 | 0.8–11.2 µg/mL | Not specified | Not specified | nih.gov |
| Ion-pair with Rose Bengal (RB) | 568 | 0.5–10 μg/L | 0.025 | 0.082 | cabidigitallibrary.org |
| Direct measurement in ethanol-sulphuric acid mixture | Not specified | Not specified | Not specified | Not specified | nih.gov |
| Second derivative peak amplitude (crest to trough) | 258-263 | Not specified | Not specified | Not specified | nih.gov |
| Second derivative peak height | 224 | Not specified | Not specified | Not specified | nih.gov |
| Direct measurement in water | 220 | 1–10 μg/ml | Not specified | Not specified | slideshare.netslideshare.net |
| Direct measurement in methanol: 0.1 N HCl (9:1) | 259 | 200-600 ppm | Not specified | Not specified | kemdikbud.go.id |
| Direct measurement in pH 1.2 HCl buffer solution | 214 | Not specified | Not specified | Not specified | nih.gov |
| Charge-transfer complex with DDQ, TCNE, TCNQ in acetonitrile (for Loperamide) | 460, 415, 842 | Not specified | Not specified | Not specified | researchgate.net |
Spectrofluorometry for Binding Studies and Conformational Changes
Spectrofluorometry is a sensitive technique used to study the binding of Loperamide(1+) to biological macromolecules and to detect conformational changes. Loperamide can interact with proteins like human serum albumin (HSA), and these interactions can be monitored by observing changes in fluorescence intensity or emission wavelengths.
Studies have shown that the binding of Loperamide to HSA can cause fluorescence quenching, often through a static quenching mechanism. This quenching can be analyzed using Stern-Volmer plots to determine binding constants and the nature of the interaction walshmedicalmedia.comwalshmedicalmedia.comresearchgate.net. For instance, the addition of Loperamide to HSA caused fluorescence quenching of tryptophan and tyrosine residues, with maximum emission wavelengths at 274.5 nm and 287 nm, respectively. Shifts in these wavelengths indicated slight conformational changes in HSA near these amino acid residues walshmedicalmedia.com. Spectrofluorometric methods have also been developed for the direct determination of Loperamide hydrochloride in pharmaceutical formulations, using ethanol-sulphuric acid mixtures nih.gov.
Additionally, Loperamide has been identified as an inhibitor of the potassium channel Kv10.1, and a thallium-sensitive fluorescent assay was employed to screen for such activities nih.gov. In this context, fluorescence intensity, correlating with the level of apoptosis, was measured using a spectrophotometer with specific excitation and emission wavelengths explorationpub.com.
Fourier Transform Infrared (FT-IR) Spectroscopy for Molecular Interactions
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying functional groups and studying molecular interactions, including drug-excipient compatibility. The FT-IR spectrum of Loperamide hydrochloride exhibits characteristic absorption peaks corresponding to its functional groups.
The IR spectrum of Loperamide HCl typically shows a broad peak around 3200 cm⁻¹ indicating the presence of an exchangeable proton stretch (-OH), and peaks around 2900 cm⁻¹ confirming saturated carbons (-CH groups) nih.govorientjchem.orgrjptonline.org. Functional groups like C-O, C=C, C-Cl, and C-N stretching vibrations are observed in specific regions (e.g., 1200–1250 cm⁻¹, 1660–1710 cm⁻¹, 870–873 cm⁻¹, and 1150–1153 cm⁻¹, respectively) orientjchem.org.
FT-IR is crucial in preformulation studies to detect potential chemical interactions between Loperamide and excipients used in dosage forms. By comparing the IR spectra of pure Loperamide with spectra of drug-excipient mixtures, any changes in characteristic peaks can indicate interactions nih.govorientjchem.orgrjptonline.org. For example, studies have confirmed the absence of drug-excipient interactions when Loperamide was encapsulated in liposomes, as its characteristic functional group peaks remained unchanged in the FT-IR spectra orientjchem.org. Furthermore, FT-IR, particularly Attenuated Total Reflectance FT-IR (ATR-FTIR), has been investigated for the quantitative analysis of printed formulations containing Loperamide, demonstrating its applicability in quality control researchgate.net.
Table 3: Key FT-IR Absorption Bands for Loperamide Hydrochloride
| Functional Group / Vibration | Approximate Wavenumber (cm⁻¹) | Reference(s) |
| -OH stretching (exchangeable proton) | 3200–3600 (broad) | nih.govorientjchem.org |
| -CH stretching (saturated carbons) | 2800–2900 | nih.govorientjchem.org |
| C=C stretching | 1660–1710 | orientjchem.org |
| C-O stretching | 1200–1250 | orientjchem.org |
| C-Cl stretching | 870–873 | orientjchem.org |
| C-N stretching | 1150–1153 | orientjchem.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules. It exploits the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Loperamide, NMR spectroscopy has been instrumental in characterizing its structure and its interactions with other molecules.
Table 1: NMR Spectroscopic Findings for Loperamide Complexes
| Parameter | Finding | Reference |
| Loperamide-β-CD Complex | ||
| Stoichiometry | 1:1 (LPR:β-CD) | researchgate.net |
| Association Constant (Kₐ) | 68.805 M⁻¹ | researchgate.net |
| ¹H NMR Shifts | Upfield shifts for β-CD (H-3′, H-5′), Downfield shifts for LPR protons | researchgate.net |
| Loperamide Hydrochloride | ||
| Use in characterization | Charge transfer complexes | researchgate.net |
Electrochemical Methods for Compound Characterization and Binding Studies
Electrochemical techniques offer sensitive and versatile approaches for the quantitative analysis and characterization of Loperamide. These methods monitor the electrical properties of a substance, such as current and potential, as it undergoes redox reactions or interacts with electrode surfaces.
Cyclic Voltammetry (CV)
Cyclic Voltammetry (CV) is a widely used electrochemical technique that involves scanning the potential of a working electrode linearly in both forward and reverse directions. This method is valuable for investigating the redox behavior of electroactive species like Loperamide. Studies have characterized the electrochemical oxidation of Loperamide at glassy carbon electrodes. Typically, Loperamide exhibits an anodic peak, indicating oxidation, which is often an irreversible and diffusion-controlled process semanticscholar.orgresearchgate.net. For instance, at a pH of 8.0 in a Britton-Robinson buffer, Loperamide shows an anodic peak potential around 0.800 V semanticscholar.org. The electrochemical oxidation mechanism is suggested to involve the transfer of one electron and one proton in the rate-determining step semanticscholar.org. CV has also been employed to study the interaction of Loperamide with proteins, such as Human Serum Albumin (HSA), by monitoring changes in the electrochemical signals upon complex formation walshmedicalmedia.comwalshmedicalmedia.comresearchgate.net. Furthermore, CV is used to electrochemically characterize modified electrodes designed for Loperamide detection researchgate.net.
Table 2: Cyclic Voltammetry Parameters for Loperamide Oxidation
| Parameter | Value / Description | Reference |
| Electrode Type | Glassy Carbon Electrode (GCE) | semanticscholar.orgresearchgate.net |
| Supporting Electrolyte | Britton-Robinson buffer | semanticscholar.org |
| Peak Type | Anodic | semanticscholar.orgresearchgate.net |
| Peak Potential (Ep) | ~0.800 V (at pH 8.0) | semanticscholar.org |
| Redox Process | Irreversible, diffusion-controlled | semanticscholar.orgresearchgate.net |
| Rate-Determining Step | Implied 1 electron, 1 proton transfer | semanticscholar.org |
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is another powerful electrochemical technique that probes the impedance of an electrochemical system over a range of frequencies. EIS provides insights into charge transfer processes, diffusion, and interfacial phenomena. In Loperamide research, EIS has been utilized to investigate the barrier properties of Loperamide-Human Serum Albumin (HSA) complexes walshmedicalmedia.comwalshmedicalmedia.comresearchgate.net. By analyzing the impedance spectra, researchers can deduce information about the binding interactions and conformational changes occurring at the electrode-solution interface medwinpublishers.com. EIS is also employed in the electrochemical characterization of modified electrodes, such as nanosensors, designed for Loperamide detection, confirming their suitability for enhanced electron transfer researchgate.net.
Solid Contact Potentiometric Sensors
Solid contact potentiometric sensors offer a direct and sensitive method for the assay of Loperamide hydrochloride in various matrices, including pharmaceutical formulations and biological samples ecu.edu.egcu.edu.egabechem.comabechem.comresearchgate.net. These sensors typically consist of a membrane incorporating an ionophore or a specific recognition element, which selectively binds the analyte, generating a measurable potential difference. Research has focused on developing optimized potentiometric sensors for Loperamide. One such sensor, utilizing a PVC membrane with phosphotungstic acid, dioctyl phthalate, and carboxymethyl-β-cyclodextrin as the sensing components, demonstrated excellent performance abechem.com. This sensor exhibited a Nernstian slope of 59.69 mV/decade, a detection limit of 2.95 × 10⁻⁷ mol L⁻¹, and a linear response range from 2.99 × 10⁻⁶ to 9.09 × 10⁻³ mol L⁻¹ abechem.com. The development of these sensors often involves correlating computational binding scores with experimental performance parameters, highlighting the synergy between theoretical modeling and experimental validation cu.edu.egabechem.com. The advantages of these potentiometric sensors include minimal sample preparation, absence of chromatographic separation, and the potential for portable, real-time analysis abechem.com.
Table 3: Performance Characteristics of a Solid Contact Potentiometric Sensor for Loperamide Hydrochloride
| Parameter | Value | Reference |
| Membrane Composition | Phosphotungstic acid, dioctyl phthalate, carboxymethyl-β-cyclodextrin | abechem.com |
| Solid Contact | Glassy Carbon Electrode | abechem.com |
| Nernstian Slope | 59.69 mV/decade | abechem.com |
| Detection Limit (LOD) | 2.95 × 10⁻⁷ mol L⁻¹ | abechem.com |
| Linear Response Range | 2.99 × 10⁻⁶ to 9.09 × 10⁻³ mol L⁻¹ | abechem.com |
| Application | Assay in pharmaceutical formulation and plasma samples | abechem.com |
Thermal Analysis Techniques: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow into or out of a sample as it is subjected to a controlled temperature program. This method is crucial for identifying phase transitions, such as melting, crystallization, and glass transitions, as well as for assessing thermal stability and heat capacity coriolis-pharma.comlabmanager.comnih.govnetzsch.comresearchgate.net. In the pharmaceutical industry, DSC is routinely used to characterize active pharmaceutical ingredients (APIs) and excipients, providing data on melting points, polymorphic transitions, and crystallinity, which are vital for formulation development and quality control labmanager.com. While DSC is a standard technique for characterizing the thermal properties of drug substances, specific published research findings detailing DSC analysis of Loperamide itself were not prominently highlighted in the provided search results. However, it is understood that DSC would provide critical thermodynamic data, such as melting point and enthalpy of fusion, which are indicative of the compound's purity and solid-state form.
Morphological Analysis: Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is an imaging technique that utilizes a focused beam of electrons to scan the surface of a sample, generating high-resolution images of its topography and morphology mdpi.comacademie-sciences.frcsic.es. SEM is invaluable for visualizing the physical characteristics of materials at the micro- and nanoscale. In the context of Loperamide research, SEM has been employed to characterize nanocarrier systems designed for drug delivery. For example, SEM images of Loperamide-loaded solid lipid nanoparticles (LPM-SLNs) have revealed that these particles possess a spherical morphology with a uniform size distribution and a smooth surface researchgate.net. Such morphological information is critical for understanding particle behavior, stability, and potential interactions in biological systems. SEM provides a direct visual assessment of particle shape, size, and surface texture, complementing other analytical techniques used for nanoparticle characterization mdpi.comresearchgate.net.
Table 4: Morphological Characteristics of Loperamide-Loaded Nanoparticles via SEM
| Sample Type | Observed Morphology | Surface Texture | Reference |
| Loperamide-loaded Solid Lipid Nanoparticles (LPM-SLNs) | Spherical, Uniform | Smooth | researchgate.net |
Exploration of Loperamide 1+ in Novel Biological Research Contexts Non Clinical
Antineoplastic Research Applications
Recent preclinical studies have unveiled the potential of Loperamide(1+) as an agent in cancer research, demonstrating its ability to induce cell death and inhibit proliferation in various cancer cell lines.
Induction of Apoptosis and DNA Damage in Leukemia Cell Lines
Loperamide(1+) has been shown to potently inhibit the proliferation of leukemia cell lines in a dose-dependent manner. researchgate.netnih.gov This inhibitory effect extends to primary leukemia cells from patients with acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL). researchgate.netnih.gov
The mechanism behind this is the induction of apoptosis, or programmed cell death. researchgate.netnih.gov Research indicates that treatment with Loperamide(1+) leads to an increased expression of cleaved caspase-3 and cleaved poly (ADP-ribose) polymerase, which are key markers of apoptosis. researchgate.netnih.gov Concurrently, it decreases the expression of myeloid cell leukemia-1, a protein that promotes cell survival. researchgate.netnih.gov
Furthermore, Loperamide(1+) has been observed to trigger DNA damage in leukemia cells. researchgate.netnih.gov Treatment with 20 µM of Loperamide(1+) increased the expression of the protein γH2AX and promoted the formation of long DNA comet tails, both indicators of DNA damage. researchgate.netnih.gov This DNA damage is confirmed by the activation of the ataxia telangiectasia mutated serine/threonine kinase (ATM)-checkpoint kinase 2 (Chk2) signaling pathway. researchgate.netnih.gov
Key Findings in Leukemia Cell Lines:
Inhibition of proliferation in a dose-dependent manner. researchgate.netnih.gov
Induction of apoptosis through caspase-3 activation. researchgate.netnih.gov
Induction of DNA damage, confirmed by comet assays and activation of the ATM-Chk2 pathway. researchgate.netnih.gov
Cytotoxic Effects on Oral Squamous Cell Carcinoma Cells (In Vitro Studies)
In vitro studies have demonstrated the cytotoxic effects of Loperamide(1+) on oral squamous cell carcinoma (OSCC) cells. explorationpub.comdntb.gov.ua The compound exhibits a time- and dose-dependent inhibition of proliferation and induction of apoptosis in OECM-1 oral cancer cells. explorationpub.comresearchgate.net
Maximal cytotoxic effects were observed at concentrations of 40–50 µM over 48–72 hours. explorationpub.com The half-inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were found to decrease with prolonged exposure, indicating enhanced cytotoxicity over time. researchgate.netresearchgate.net Specifically, the IC50 values for OECM-1 cells progressively decreased from 80.82 µM at 24 hours to 37.69 µM at 48 hours, and further to 34.29 µM at 72 hours. researchgate.netresearchgate.net Significant apoptosis was observed at concentrations of 40 µM and 50 µM after 72 hours of treatment. researchgate.netresearchgate.net
The proposed mechanisms for these effects include the activation of the ROS/JNK signaling pathway and the induction of DNA damage via γH2AX expression, leading to DNA fragmentation and an increased expression of cleaved caspase-3. researchgate.netresearchgate.net
IC50 Values of Loperamide (B1203769) HCl on OECM-1 Cells
| Time Point | IC50 Value (µM) |
|---|---|
| 4 hours | Non-evaluable |
| 24 hours | 80.82 |
| 48 hours | 37.69 |
| 72 hours | 34.29 |
Data sourced from in vitro studies on OECM-1 OSCC cells. researchgate.netresearchgate.net
Activity Against Glioblastoma Cells in Preclinical Research
Loperamide(1+) has shown effectiveness against glioblastoma cells in cell culture studies. news-medical.net Research from Goethe University indicates that Loperamide(1+) can induce cell death in glioblastoma cell lines. news-medical.net
The mechanism of action involves the induction of autophagy-dependent cell death. nih.gov Studies have identified that Loperamide(1+), along with other compounds, induces cell death in several glioblastoma cell line models in a manner dependent on the autophagy-related genes ATG5 and ATG7. nih.gov This process is characterized by the massive formation of autophagosomes and autolysosomes. nih.gov
Further investigation has revealed that Loperamide(1+)-induced cell death is associated with lipotoxicity and lysosomal membrane permeabilization. nih.gov Treatment with Loperamide(1+) leads to an accumulation of cholesterol and other lipids within the lysosomal compartment. nih.gov This, combined with the overactivation of autophagy, synergizes to induce lysosomal membrane permeabilization and subsequent cell death. nih.gov
Antimicrobial Research Applications
Beyond its antineoplastic potential, Loperamide(1+) is also being investigated for its antimicrobial properties, with studies showing activity against specific bacteria and viruses.
Mycobactericidal Activity Against Specific Mycobacterial Species (e.g., M. tuberculosis)
Loperamide(1+) has demonstrated a direct bactericidal effect against several mycobacterial species, including Mycobacterium tuberculosis, M. bovis, M. terrae, and M. smegmatis. nih.gov It exhibited an inhibitory effect against all tested mycobacterial species with Minimum Inhibitory Concentrations (MICs) of 100 and 150 μg/ml. nih.govresearchgate.net
The compound has been shown to enhance the antimicrobial immune response to M. tuberculosis. atsjournals.org It induces autophagy in human and murine macrophages, which plays a crucial role in containing the infection. atsjournals.org Specifically, Loperamide(1+) increases the colocalization of microtubule-associated protein 1 light chain 3 (LC3) with M. tuberculosis in monocyte-derived macrophages, leading to a reduction in the intracellular bacterial burden. atsjournals.org
Furthermore, Loperamide(1+) has immunomodulatory effects. It induces the overexpression of the antimicrobial peptides BPI and LL37 in macrophages infected with M. tuberculosis and reduces the production of the pro-inflammatory cytokine TNFα. nih.govresearchgate.net
Inhibitory Activity of Loperamide(1+) Against Mycobacterial Species
| Mycobacterial Species | MIC (μg/ml) |
|---|---|
| M. tuberculosis | 100-150 |
| M. bovis | 100-150 |
| M. terrae | 100-150 |
| M. smegmatis | 100-150 |
Data based on direct bactericidal effect studies. nih.govresearchgate.net
Antiviral Activity (e.g., Inhibition of MERS-CoV and SARS-CoV Replication in Vitro)
Loperamide(1+) has been identified as an inhibitor of the replication of certain coronaviruses in vitro. asm.org In a screening of an FDA-approved compound library, Loperamide(1+) was found to inhibit the replication of Middle East Respiratory Syndrome Coronavirus (MERS-CoV) at low-micromolar concentrations. asm.org
The 50% effective concentration (EC50) of Loperamide(1+) against MERS-CoV-induced cytopathic effect (CPE) was 4.8 μM. asm.org The compound also demonstrated broad-spectrum activity, inhibiting the replication of human coronavirus 229E and Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) with comparable efficacy. asm.orgalatorax.org While the precise antiviral mechanism of action is not fully understood, these findings suggest that Loperamide(1+) warrants further investigation as a potential antiviral agent. nih.gov
Antiviral Activity of Loperamide(1+) Against Coronaviruses
| Virus | Activity | EC50 (µM) |
|---|---|---|
| MERS-CoV | Inhibition of replication | 4.8 |
| SARS-CoV | Inhibition of replication | - |
| HCoV-229E | Inhibition of replication | - |
Data from in vitro cell culture studies. asm.org
Microbiome Perturbation Studies in Vertebrate Animal Models (e.g., Zebrafish)
Loperamide is utilized in non-clinical research as a tool to induce bowel dysfunction in animal models, but its direct impact on the host's microbiota is an area of growing investigation. nih.govnih.gov Recent studies using larval zebrafish (Danio rerio) have revealed that loperamide not only affects the host's physiology but also possesses anti-bacterial properties that directly alter the composition and diversity of the gut microbiome. nih.govnih.gov This induced imbalance, or dysbiosis, is not solely a consequence of slowed gut transit time but is also caused by direct, strain-specific bacterial inhibition. nih.govresearchgate.net
Research using conventional and gnotobiotic (having a known microbiome) larval zebrafish models has demonstrated that loperamide treatment leads to significant and recoverable dysbiosis. nih.gov In conventional zebrafish, loperamide exposure was found to alter the relative abundance of various bacterial genera. researchgate.net For instance, certain bacteria are inhibited by loperamide, while others may be promoted. nih.gov This was further confirmed in gnotobiotic zebrafish colonized with specific bacterial strains; those sensitive to loperamide showed colonization levels up to 100-fold lower after treatment. nih.govnih.gov
These findings highlight that loperamide acts as a chemical perturbant on the vertebrate microbiome. nih.gov This effect is crucial to consider in studies using loperamide to model bowel dysfunction, as it becomes difficult to separate the direct physiological effects of the compound on the host from the secondary effects caused by the altered microbiota. researchgate.net The zebrafish model has proven valuable in dissecting these interactions, showing that loperamide induces dysbiosis through broad-range inhibition of specific bacteria. nih.govyoutube.com
Table 1: Effect of Loperamide on Bacterial Colonization in Gnotobiotic Zebrafish
| Bacterial Strain | Loperamide Sensitivity | Effect on Colonization in Zebrafish | Reference |
| Aeromonas veronii | Sensitive | Reduced Colonization | nih.gov |
| Escherichia coli | Sensitive | Reduced Colonization | nih.gov |
| Vibrio cholerae | Sensitive | Reduced Colonization | nih.gov |
| Enterococcus faecalis | Resistant | Unaffected Colonization | nih.gov |
| Pseudomonas aeruginosa | Resistant | Unaffected Colonization | nih.gov |
Research into Biofouling Management Using Loperamide-Based Compounds
Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, poses a significant challenge for marine industries. mdpi.com In the search for environmentally benign antifouling agents, research has identified the active ingredient in Imodium®, loperamide hydrochloride, as having properties that can control biofouling. researchgate.netresearchgate.net However, due to the persistence and safety concerns of using an active pharmaceutical ingredient directly in the marine environment, research has focused on designing and synthesizing smaller, less complex molecules derived from the loperamide parent compound. researchgate.netresearchgate.net
The strategy involves "de-engineering" the loperamide molecule to identify its pharmacophore—the essential part of the molecule responsible for the antifouling activity. google.commdpi.com Researchers discovered that by splitting the loperamide molecule, both halves retained biological activity. mdpi.com Further work focused on simplifying these structures, notably by removing stable rings and halogens, to create compounds that are still effective but can be more readily degraded by bacteria in the environment. researchgate.netmdpi.com
Over thirty synthetic compounds derived from loperamide have been developed and tested for their antibacterial and anti-settlement properties. google.com Several of these smaller, less complex derivatives showed significant antifouling activity, with some even demonstrating higher potency than loperamide itself. google.com These loperamide-based compounds are seen as promising additives for marine coatings, as they can control the attachment of organisms like barnacles in laboratory settings and are predicted to degrade relatively quickly in the environment. researchgate.net This approach represents a shift from using long-lived, broad-spectrum biocides to designing molecules that perform a specific function and then break down, reducing environmental impact. mdpi.com
Table 2: Development of Loperamide-Based Antifouling Compounds
| Compound Characteristic | Loperamide (Parent Compound) | Loperamide-Based Derivatives | Rationale for Modification | Reference |
| Structural Complexity | Large, complex molecule with stable rings and halogens | Smaller, simplified core structure | To reduce environmental persistence and potential for unknown degradation products. | google.commdpi.com |
| Bioactivity | Effective antifouling and antibacterial properties | Retained or enhanced antifouling activity | To isolate the active pharmacophore and maintain efficacy. | google.com |
| Degradability | Biologically stable and persistent | Designed for enhanced bacterial degradation | To create more environmentally benign alternatives to traditional biocides. | researchgate.netmdpi.com |
| Water Solubility | Limited | Enhanced in several bioactive compounds | To improve utility as additives in marine coatings. | google.com |
Applications as a Chemical Tool for Studying Cellular Processes (e.g., P-glycoprotein function)
Loperamide is a well-established substrate for P-glycoprotein (P-gp), an important efflux transporter protein encoded by the ABCB1 gene. nih.gov P-gp is found in high concentrations at critical biological barriers, such as the blood-brain barrier, where it functions to protect the central nervous system (CNS) by actively pumping out a wide range of toxins and drugs. nih.gov Because loperamide is avidly expelled by P-gp, it does not typically enter the brain in significant amounts. plos.org This characteristic makes it an excellent chemical tool for studying P-gp function both in vitro and in vivo. nih.govnih.gov
In cellular research, loperamide is used as a probe substrate in assays to identify whether new investigational compounds act as P-gp inhibitors. researchgate.net In a typical bi-directional transporter assay using cells engineered to express P-gp (like MDR1-MDCK cells), the efflux ratio of loperamide is measured. researchgate.net A decrease in this ratio when a test compound is present indicates that the compound is inhibiting P-gp function. researchgate.netingentaconnect.com
Furthermore, radiolabeled versions of loperamide and its major metabolite, N-desmethyl-loperamide (dLop), are used in Positron Emission Tomography (PET) imaging to quantify P-gp function at the blood-brain barrier in living subjects. nih.govsnmjournals.org Studies have shown that dLop is a particularly suitable radiotracer because it is selective for P-gp over other common transporters at the blood-brain barrier. nih.govnih.gov When a P-gp inhibitor like tariquidar (B1662512) is administered, the brain uptake of [11C]dLop increases, allowing researchers to precisely measure the degree of P-gp inhibition. nih.gov This application is crucial for understanding drug-drug interactions and for developing drugs that can bypass P-gp to treat CNS diseases. nih.govebi.ac.uk
Future Research Directions and Unanswered Questions in Loperamide 1+ Chemistry and Biology
Further Elucidation of Regional Opioid Receptor Distribution and Loperamide(1+) Response in Organ Systems (Preclinical)
While it is known that Loperamide(1+) primarily exerts its effects by acting on the μ-opioid receptors in the myenteric plexus of the large intestine, a more detailed map of its regional effects and the corresponding opioid receptor distribution is an area for further preclinical investigation. wikipedia.org Studies have shown that Loperamide(1+) enhances the contractile activity of circular muscles in the proximal and distal duodenum, distal ileum, and proximal colon in dogs, while relaxing the duodenal longitudinal muscle. nih.gov In rats, its inhibitory actions on absorptive processes are observed in the small intestine. researchgate.net Future research could focus on quantifying the density and subtype of opioid receptors in different segments of the gastrointestinal tract and correlating this with the regional motor and secretory responses to Loperamide(1+). Such studies would provide a more granular understanding of its mechanism of action and could inform the development of more targeted gastrointestinal therapies. Preclinical models could employ techniques like in vivo imaging and ex vivo organ bath studies to systematically map these responses.
Investigation of Sex Differences in Preclinical Pharmacological Responses to Loperamide(1+)
Emerging preclinical evidence suggests that the pharmacological responses to Loperamide(1+) may be sex-specific. A recent study in rats demonstrated that Loperamide(1+) induced anxiety-related behaviors and altered hippocampal gene expression in females, but not in males. mdpi.com This same study also noted sex-specific changes in proximal colon gene expression and microbiome composition following loperamide (B1203769) administration. mdpi.com These findings open up a critical new avenue of research. Future preclinical studies should systematically investigate sex differences in the pharmacokinetics and pharmacodynamics of Loperamide(1+). This includes exploring potential differences in metabolism, receptor sensitivity, and behavioral effects between males and females. Understanding these differences is crucial for interpreting preclinical data accurately and may have implications for the development of future peripherally acting opioids.
Advancements in Computational Modeling for Precise Mechanism Prediction and Novel Analog Design
Computational modeling offers a powerful tool for predicting the molecular interactions of Loperamide(1+) and for the rational design of novel analogs. Automated docking studies have already been used to investigate the binding of loperamide to human μ- and δ-opioid receptors, providing insights into its receptor selectivity. nih.gov These studies suggested that while the arylpiperidine moiety docks similarly in both receptors, the differential accommodation of the two phenyl groups in lipophilic pockets could explain the μ/δ selectivity. nih.gov Future research in this area could involve more advanced computational techniques, such as molecular dynamics simulations, to model the dynamic interactions between Loperamide(1+) and its receptor targets. Additionally, Quantitative Structure-Activity Relationship (QSAR) studies could be employed to build models that predict the biological activity of novel loperamide analogs, guiding synthetic efforts towards compounds with improved potency or selectivity. nih.govresearchgate.netnih.gov Such in silico approaches can accelerate the discovery of new chemical probes and potential therapeutic agents based on the loperamide scaffold.
Table 1: Computational Approaches in Loperamide(1+) Research
| Computational Technique | Application in Loperamide(1+) Research | Potential Future Directions |
|---|---|---|
| Molecular Docking | Predicting binding poses and affinities to opioid receptor subtypes. nih.gov | Refining docking protocols with more accurate scoring functions; virtual screening of large compound libraries for novel analogs. |
| Molecular Dynamics | Simulating the dynamic behavior of the Loperamide(1+)-receptor complex. | Investigating the conformational changes induced by Loperamide(1+) binding and the role of allosteric modulators. |
| QSAR | Relating the chemical structure of loperamide analogs to their biological activity. | Developing predictive QSAR models for designing analogs with specific pharmacological profiles (e.g., enhanced peripheral restriction). |
Development of Loperamide(1+) as a Unique Research Tool or Chemical Probe
Loperamide(1+)'s distinct pharmacological profile makes it a valuable tool for a variety of research applications. Its primary utility in this context is as a probe for studying the function of P-glycoprotein (P-gp), an important efflux transporter. researchgate.net In vitro bidirectional transporter assays using cell lines like MDR1-MDCK frequently employ loperamide as a P-gp substrate to screen for potential inhibitors. researchgate.net A decrease in the efflux ratio of loperamide in the presence of a test compound indicates P-gp inhibition. researchgate.net Beyond its use in transporter research, Loperamide(1+) serves as a classic example of a peripherally restricted μ-opioid receptor agonist in preclinical pain and gastrointestinal motility studies. nih.govwmpllc.org Future research could focus on developing derivatized versions of Loperamide(1+), such as fluorescently tagged or radiolabeled analogs, to create more sophisticated chemical probes for visualizing opioid receptor distribution and trafficking in real-time. nih.gov
Exploration of Synergistic Mechanistic Interactions with Other Compounds in In Vitro Systems
Investigating the synergistic interactions of Loperamide(1+) with other compounds in in vitro systems can uncover novel pharmacological relationships and potential therapeutic combinations. A notable example is the synergistic analgesic effect observed when Loperamide(1+) is combined with the δ-opioid receptor agonist, oxymorphindole. mdpi.com This synergy is believed to be mediated by the upregulation and heterodimerization of μ- and δ-opioid receptors in sensory neurons during inflammation. mdpi.com Another area of interest is the interaction of Loperamide(1+) with inhibitors of cytochrome P450 enzymes, particularly CYP3A4, which is a major enzyme responsible for its metabolism. nih.govnih.gov In vitro studies using human liver microsomes have shown that Loperamide(1+) can act as a potent competitive inhibitor of CYP3A4. researchgate.net Further in vitro research could explore synergistic effects with other classes of compounds, such as ion channel blockers or other G-protein coupled receptor ligands, to identify new pathways for modulating peripheral opioid signaling.
Table 2: Investigated In Vitro Synergistic Interactions with Loperamide(1+)
| Interacting Compound Class | Mechanism of Interaction | Observed/Potential Effect | Reference |
|---|---|---|---|
| δ-Opioid Receptor Agonists | Co-activation of μ- and δ-opioid receptors, potentially involving receptor heterodimerization. | Synergistic analgesia in preclinical models of inflammatory pain. | mdpi.com |
| P-glycoprotein Inhibitors | Blockade of P-gp-mediated efflux of Loperamide(1+). | Increased systemic exposure to Loperamide(1+). | nih.gov |
| CYP3A4 Inhibitors | Inhibition of the primary metabolic pathway of Loperamide(1+). | Increased plasma concentrations of Loperamide(1+). | nih.govnih.gov |
Novel Synthetic Routes for Enhanced Scalability and Chemical Purity in Research
The development of novel and efficient synthetic routes for Loperamide(1+) and its analogs is crucial for supporting ongoing research. Existing methods often involve the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with a suitable electrophile. nih.govchemicalbook.com However, these routes can have limitations in terms of yield, scalability, and the use of hazardous reagents. Recent research has focused on optimizing these synthetic pathways. For instance, a facile synthesis for novel loperamide analogs has been described with the goal of producing potential μ-opioid receptor agonists. nih.govresearchgate.netnih.gov Another promising development is the use of "greener" solvents, such as glycerol (B35011) formal, in the synthesis of loperamide. google.com This approach not only offers environmental benefits but can also lead to faster reaction times and easier purification. google.com Future research in this area should continue to explore more sustainable and scalable synthetic strategies, including the use of biocatalysis and flow chemistry, to produce high-purity Loperamide(1+) and its derivatives for research purposes. researchgate.net
Table 3: Comparison of Synthetic Parameters for Loperamide(1+)
| Synthetic Parameter | Classical Synthesis | "Green" Synthesis |
|---|---|---|
| Solvent | 4-methyl-2-pentanone (B128772) | Glycerol Formal |
| Reaction Time | >15 hours | <3 hours |
| Temperature | 120 °C | 60 °C |
| Base Equivalents | 2.60 | 1.10 |
| Purification | Involves toluene (B28343) and acetone (B3395972) | Water-based purification |
This table is based on data presented in patent EP2132175B1. google.com
Q & A
Basic Research Questions
Q. What are the primary pharmacological mechanisms of loperamide(1+) in the gastrointestinal tract, and how are these mechanisms experimentally validated?
- Methodological Answer : Loperamide(1+) acts as a μ-opioid receptor agonist in the myenteric plexus of the intestinal wall, reducing peristalsis and fluid secretion. Experimental validation typically involves:
- In vitro assays : Radioligand binding studies using isolated guinea pig ileum to measure receptor affinity .
- In vivo models : Measuring intestinal transit time in rodents after loperamide administration, with controls for dose-dependent effects .
- Clinical correlation : Cross-referencing preclinical data with human pharmacodynamic studies to confirm therapeutic efficacy at recommended doses (2–4 mg/day) .
Q. How do discrepancies in loperamide(1+)’s safety profile arise between preclinical and clinical studies, and what statistical methods address these gaps?
- Methodological Answer : Discrepancies often stem from interspecies metabolic differences (e.g., cytochrome P450 activity) and dosing regimens. To address this:
- Systematic toxicity reviews : Compare LD₅₀ values from rodent models with adverse event databases (e.g., FDA Adverse Event Reporting System).
- Meta-regression analysis : Adjust for covariates like age, comorbidities, and polypharmacy in clinical datasets .
- Mechanistic toxicology : Use human hepatocyte cultures to predict cardiotoxic metabolites (e.g., norloperamide) .
Q. What standardized protocols exist for evaluating loperamide(1+)’s abuse potential in preclinical models?
- Methodological Answer : The FDA’s Guidance for Abuse Potential Assessment recommends:
- Self-administration assays : Rodent models trained to self-administer loperamide intravenously, with positive controls (e.g., oxycodone) .
- Conditioned place preference (CPP) : Measure reward-associated behavior in mice after loperamide exposure.
- Drug discrimination studies : Train animals to distinguish loperamide from saline, assessing central opioid receptor activation .
Advanced Research Questions
Q. How can researchers reconcile conflicting data on loperamide(1+)’s cardiotoxicity in non-medical use (NMU) populations?
- Methodological Answer : Contradictions arise from variability in NMU doses (e.g., 100–400 mg/day vs. therapeutic 4–8 mg/day) and co-ingestion with CYP3A4 inhibitors. Strategies include:
- Case-control studies : Compare ECG parameters (QTc interval, torsades de pointes incidence) in NMU cohorts vs. controls .
- Population pharmacokinetic modeling : Simulate loperamide plasma concentrations under NMU scenarios using tools like NONMEM .
- Postmortem toxicology : Analyze cardiac tissue from fatal cases for loperamide and metabolite levels .
Q. What experimental designs are optimal for assessing loperamide(1+)’s role in opioid withdrawal management, given its peripheral μ-opioid receptor activity?
- Methodological Answer :
- Double-blind, placebo-controlled trials : Administer loperamide to patients undergoing opioid tapering, with primary endpoints (e.g., withdrawal severity) and safety monitoring (ECG, CNS effects) .
- Translational models : Use zebrafish larvae to study blood-brain barrier penetration via fluorescent loperamide analogs .
- Qualitative surveys : Analyze web forum data (e.g., Reddit, Bluelight) using NLP techniques to identify self-reported NMU patterns .
Q. How can researchers address the underrepresentation of long-term neurological outcomes in loperamide(1+) misuse studies?
- Methodological Answer :
- Longitudinal cohort studies : Track NMU patients for 5+ years, assessing cognitive function (e.g., MoCA scores) and neuroimaging biomarkers (e.g., white matter integrity) .
- In silico simulations : Use molecular docking studies to predict loperamide’s interaction with CNS opioid receptors under high-dose conditions .
- Cross-disciplinary collaboration : Partner with addiction medicine clinics to access hard-to-reach populations .
Data Contradiction Analysis
Q. Why do epidemiological studies report divergent NMU prevalence rates for loperamide(1+) across regions (e.g., 5.19% in the US vs. 0.66% in the UK)?
- Methodological Answer : Divergence stems from:
- Regulatory differences : The US allows OTC sales of higher-dose formulations, while the UK restricts pack sizes .
- Survey design : RADARS System (US) vs. general population surveys (UK) may capture disparate demographics .
- Cultural factors : Web forum analysis reveals regional variations in NMU motivations (e.g., opioid withdrawal vs. recreational use) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
